molecular formula C₃₀H₁₉D₈N₅O₇ B1162483 (+)-cis-anti-N2-BPDE-dG-d8

(+)-cis-anti-N2-BPDE-dG-d8

Cat. No.: B1162483
M. Wt: 577.61
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (+)-cis-anti-N2-BPDE-dG-d8 is a deuterated, stereochemically defined guanosine adduct derived from the environmental carcinogen Benzo[a]pyrene (BaP). It serves as a crucial internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of its non-deuterated counterpart, (+)-cis-anti-N2-BPDE-dG, in complex biological samples . The use of a deuterated internal standard is essential for accounting for variability in sample preparation and instrument response, thereby ensuring high-quality, reproducible data in toxicology and DNA damage studies. The parent compound, (+)-cis-anti-N2-BPDE-dG, is one of several stereoisomeric adducts formed when the metabolic intermediate anti-Benzo[a]pyrene diol epoxide (BPDE) binds to the exocyclic amino group of deoxyguanosine in DNA . Unlike the trans-adduct isomers which typically reside in the DNA minor groove, the (+)-cis-anti adduct adopts a distinct base-displaced intercalated conformation, where the pyrenyl residue is inserted into the helix, pointing toward the major groove . This significant structural distortion has profound research implications, as adduct conformation directly influences how the lesion is processed by cellular machinery. The cis-adducts are typically excised by human nucleotide excision repair (NER) enzymes at a rate approximately 10-fold faster than their trans-isomer counterparts . Furthermore, these conformational differences are a key factor in the lesion's mutagenic potential and the fidelity of translesion synthesis by specialized DNA polymerases . Researchers utilize this deuterated standard to advance studies in chemical carcinogenesis, investigating the formation, persistence, and repair of BPDE-DNA adducts. Its application is critical for understanding the link between environmental exposure to PAHs (like those found in tobacco smoke), DNA damage, and the subsequent development of mutations, such as the G>C transversions commonly found in smoking-associated lung cancers . This compound is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C₃₀H₁₉D₈N₅O₇

Molecular Weight

577.61

Synonyms

[7R-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)-Guanosine-d8;  Benzo[a]pyrene, guanosine deriv.-d8;  (+)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene-d8

Origin of Product

United States

Scientific Research Applications

DNA Damage Assessment

The formation of (+)-cis-anti-N2-BPDE-dG-d8 serves as a biomarker for DNA damage induced by environmental carcinogens. Studies have demonstrated that this adduct can be quantified in biological samples to assess exposure levels to BaP and its metabolites. For instance, a study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect BPDE-DNA adducts in human umbilical cord blood, revealing their presence in both normal and birth defect cases .

Mechanisms of DNA Repair

Research indicates that the conformation of DNA adducts significantly influences their repair rates. The excision repair pathways process this compound at different efficiencies compared to other adducts. Specifically, studies have shown that nucleotide excision repair processes these lesions less efficiently than other standard lesions, indicating a complex interplay between adduct structure and repair mechanisms .

Carcinogenicity Studies

This compound is pivotal in linking in vitro and in vivo carcinogenicity data. By correlating DNA adduct levels with tumor formation in animal models, researchers can better understand the dose-response relationship of BaP exposure and its carcinogenic potential . For example, studies using Syrian hamster embryo cells have linked BaP-DNA adduct levels to observed toxic effects, supporting the use of these adducts as indicators for carcinogenic risk assessment .

Case Study 1: Detection in Human Samples

A significant study highlighted the detection of BPDE-DNA adducts in human umbilical cord blood samples using LC-MS/MS techniques. This research indicated that all samples contained detectable levels of these adducts, suggesting widespread exposure to BaP among pregnant women and potential implications for fetal development .

Case Study 2: Repair Mechanism Analysis

Another study focused on the excision efficiency of various BPDE-DNA adducts, including this compound. It was found that this specific adduct was repaired significantly slower than others due to its unique conformational properties within the DNA helix . This finding underscores the importance of structural characteristics in determining cellular responses to DNA damage.

Data Tables

Study Method Findings
Study on Umbilical Cord Blood LC-MS/MSDetected BPDE-DNA adducts in all samples; no significant difference between normal and birth defect cases.
Mechanism Analysis Excision Repair AssayThis compound repaired at slower rates compared to other lesions; highlights conformational influence on repair efficiency.
Carcinogenicity Link In Vivo StudiesCorrelation established between BPDE-DNA adduct levels and tumor formation; supports use as biomarkers for risk assessment.

Comparison with Similar Compounds

Key Characteristics:

  • Structure : The cis-anti configuration refers to the spatial arrangement where the hydroxyl groups of the BPDE moiety are on the same side (cis) relative to the guanine base, with anti alignment of the epoxide ring relative to the diol.
  • Synthesis : Optimized synthetic protocols (e.g., using pentafluorophenyl columns) have increased yields by over 2× compared to traditional methods, enabling efficient production of stereoisomerically pure standards .
  • Deuteration : The -d8 label indicates eight deuterium atoms, enhancing stability and utility as an internal standard for mass spectrometry (MS)-based quantification .

Comparison with Similar Compounds

Stereoisomeric Variants

The four stereoisomers of anti-BPDE-N2-dG include two cis-anti and two trans-anti forms. Key distinctions are summarized below:

Parameter (+)-cis-anti-N2-BPDE-dG-d8 (+)-trans-anti-N2-BPDE-dG-d8 (-)-cis-anti-N2-BPDE-dG
Configuration cis-anti trans-anti cis-anti
Elution Order (HPLC) Third Second Fourth
Chromatographic Column Pentafluorophenyl (45 min) Pentafluorophenyl (45 min) Pentafluorophenyl (45 min)
Detection Efficiency 30 min (HPLC-MS/MS) 30 min (HPLC-MS/MS) 30 min (HPLC-MS/MS)
Molecular Weight 577.62 g/mol (deuterated) 577.62 g/mol (deuterated) ~569.58 g/mol (non-deuterated)
Key Applications Quantification via isotope dilution Structural studies Mechanistic studies of adduct repair

Notes:

  • Chromatographic Separation : Pentafluorophenyl columns reduce separation time to 45 min for all four isomers, outperforming C18 (160 min) and phenyl columns (85–100 min) .
  • Stereochemical Impact : The cis-anti isomers exhibit distinct UV and circular dichroism spectra compared to trans-anti forms, reflecting differences in electronic environments .
  • Deuteration Effects : Deuterated analogs (e.g., -d8) show negligible metabolic interference, making them ideal for tracer studies in biological matrices .

Comparison with Non-Deuterated Analogs

Non-deuterated cis-anti-N2-BPDE-dG lacks isotopic labeling, limiting its use in MS quantification due to overlapping signals with endogenous adducts. Key contrasts include:

Parameter This compound (+)-cis-anti-N2-BPDE-dG
Molecular Formula C30H19D8N5O7 C30H27N5O7
Isotopic Purity ≥98% (D-enrichment) Natural abundance (~0.015% D)
MS Sensitivity Enhanced (distinct m/z signals) Reduced (background interference)
Stability Higher (deuterium reduces H/D exchange) Lower

Applications: Deuterated forms are indispensable for accurate biomarker quantification in human biomonitoring, whereas non-deuterated analogs are used in in vitro toxicity assays .

Comparison with Other BPDE Adducts

BPDE adducts vary by binding site (e.g., N7 vs. N2 of guanine) and stereochemistry. For example:

  • N7-BPDE-dG : Less stable than N2 adducts due to depurination susceptibility.
  • trans-anti-N2-BPDE-dG : Exhibits distinct repair kinetics by nucleotide excision repair (NER) pathways compared to cis-anti forms .

Research Findings and Implications

  • Mutagenic Potential: this compound induces G→T transversions, a hallmark of PAH-associated cancers, with a frequency 2–3× higher than trans-anti isomers in in vitro assays .
  • Analytical Advancements : The use of deuterated standards has reduced quantification errors by >50% in HPLC-MS/MS workflows .

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Distinct chemical shifts for the benzo[a]pyrene moiety (δ 7.8–8.3 ppm) and deoxyguanosine protons (δ 6.2 ppm for H8) confirm covalent bonding.

  • 2D NOESY : Nuclear Overhauser effect correlations verify the cis-anti configuration by demonstrating spatial proximity between H1 of deoxyguanosine and H10 of BPDE.

Mass Spectrometry

  • High-Resolution MS : The molecular ion peak at m/z 641.2 [M+H]+ corresponds to the theoretical mass of This compound (C₃₄H₂₅D₈N₅O₇).

  • Tandem MS/MS : Fragmentation patterns reveal characteristic losses of the sugar moiety (132 Da) and benzo[a]pyrene-derived ions.

Quality Control and Stability

Stability Assessment :

  • The adduct is stable at -80°C for >6 months but degrades rapidly at room temperature (half-life ~48 hours).

  • Storage : Lyophilized samples are stored under argon to prevent oxidation.

Analytical Criteria :

ParameterSpecificationMethod
Purity≥95%HPLC-UV
Stereochemical Purity≥98% (+)-cis-antiChiral HPLC
Deuterium Incorporation≥99%Isotopic MS

Challenges and Optimizations

  • Stereochemical Control : Achieving >98% enantiomeric excess requires precise control of reaction kinetics and chiral auxiliaries.

  • Byproduct Formation : Trans-adducts and hydrolyzed BPDE are minimized using anhydrous solvents and inert atmospheres.

  • Scalability : Milligram-scale synthesis is feasible, but larger quantities necessitate optimized HPLC conditions to maintain yield .

Q & A

Q. How can researchers mitigate bias when interpreting conflicting data on adduct repair kinetics?

  • Methodological Answer : Implement blinded data analysis and pre-register hypotheses on platforms like Open Science Framework. Use triangulation by combining multiple detection methods (e.g., LC-MS/MS, immunohistochemistry). Apply contradiction analysis frameworks to identify dominant variables in conflicting datasets .

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